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Compound of Interest

Compound Name:
(3-Methoxy-5-

methylphenyl)methanol

CAS No.: 119650-44-1

Cat. No.: B1589308 Get Quote

Executive Summary
In the synthesis of complex pharmaceutical intermediates, verifying the substitution pattern of

polysubstituted aromatics is critical. For (3-Methoxy-5-methylphenyl)methanol (C₁₀H₁₄O₂),

standard spectroscopic methods (NMR, MS) often leave ambiguity regarding the exact

regiochemistry (e.g., distinguishing between 3,5-substitution and 2,4- or 2,6-isomers depending

on the synthetic route).

This guide establishes Single-Crystal X-ray Diffraction (SC-XRD) as the definitive validation

method. Unlike NMR, which infers connectivity through magnetic environments, SC-XRD

provides a direct, atomic-resolution image of the molecule, unambiguously confirming the

meta-meta substitution pattern and the orientation of the hydroxymethyl group.

Comparative Analysis: Why SC-XRD?
While high-field NMR is the workhorse of organic characterization, it faces limitations with

symmetrical polysubstituted systems where coupling constants (

-values) may be ambiguous.

Table 1: Technical Comparison of Validation
Methodologies
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Feature
Method A: 1H/13C

NMR

Method B: HRMS

(ESI+)

Method C: SC-XRD

(Gold Standard)

Primary Output
Magnetic environment

of nuclei
Exact mass & formula

3D Atomic

Coordinates (x, y, z)

Regiochemistry
Inferred (via

NOESY/HMBC)

Cannot distinguish

isomers
Absolute confirmation

Sample State
Solution (dynamic

averaging)
Gas phase (ionized) Solid State (static)

Data Confidence
High (95%), but

subject to overlap

Medium (Formula

only)
Definitive (100%)

Sample Req. ~5-10 mg < 1 mg
Single Crystal (~0.1 -

0.3 mm)

Critical Limitation
Ambiguity in meta-

substituted coupling
Isomer blindness

Requires crystalline

sample

Decision Logic for Validation
The following diagram illustrates the decision pathway for selecting SC-XRD over standard

spectroscopy for this specific molecule.
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Synthesized (3-Methoxy-5-methylphenyl)methanol

Initial Screening (1H NMR)

Are aromatic signals ambiguous?

NOESY/HMBC Experiments

No (Distinct peaks)

Crystallization Attempt

Yes (Overlap/Symmetry)

Probable Structure (Inferred) SC-XRD Data Collection

Definitive Structure (Bond Lengths/Angles)

Click to download full resolution via product page

Caption: Decision matrix for escalating from spectroscopic inference to crystallographic

confirmation.

Experimental Protocol: SC-XRD Validation
This protocol is designed to be self-validating. If the crystal does not diffract to a resolution of at

least 0.84 Å, the dataset is rejected, and recrystallization is required.

Phase 1: Crystallization (The Critical Step)
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(3-Methoxy-5-methylphenyl)methanol possesses a hydrogen-bond donor (-OH) and

acceptors (-OCH₃), facilitating crystallization.

Solvent Selection: Use a binary system of Ethyl Acetate/Hexane or

Dichloromethane/Pentane.

Technique: Slow Vapor Diffusion.

Dissolve 20 mg of the compound in 0.5 mL of the "good" solvent (e.g., Ethyl Acetate) in a

small inner vial.

Place this open vial inside a larger jar containing 5 mL of the "poor" solvent (e.g., Hexane).

Seal the outer jar and leave undisturbed at 4°C for 3-5 days.

Quality Check: Inspect under a polarizing microscope. Suitable crystals will extinguish light

sharply (blink dark/bright) when rotated.

Phase 2: Data Collection & Reduction[1]
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα or Cu-Kα radiation).

Temperature:100 K (Cryocooling is mandatory to reduce thermal ellipsoids and improve

high-angle diffraction).

Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity

statistics.

Phase 3: Structure Solution & Refinement[1]
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.

Validation Metrics (The "Trust" Factors):

R1 (R-factor): Must be < 5.0% for publication quality.

Goodness of Fit (GooF): Should approach 1.0.

CheckCIF: Run the final .cif file through the IUCr CheckCIF server to identify A-level alerts.
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Expected Structural Metrics & Interpretation
When analyzing the solved structure of (3-Methoxy-5-methylphenyl)methanol, compare your

experimental values against these standard geometric parameters derived from the Cambridge

Structural Database (CSD) for benzyl alcohol derivatives.

Key Geometric Parameters
Parameter Atom Pair

Expected Value (Å/
°)

Structural
Significance

Bond Length C(ar)-C(ar) 1.38 - 1.40 Å
Confirms aromaticity

of the central ring.[1]

Bond Length C(ar)-O(methoxy) 1.36 - 1.38 Å

Indicates conjugation

of the methoxy

oxygen lone pair.[1]

Bond Length C(benzylic)-O(OH) 1.42 - 1.44 Å
Standard sp³ C-O

single bond.[1]

Bond Angle C(ar)-C(ar)-C(methyl) ~120°

Confirms sp²

hybridization and

planarity.[1]

Torsion Angle C(ar)-C-O-H Variable

Defines the

conformation of the

hydroxymethyl group

relative to the ring.[1]

Packing Interactions
The crystal lattice is expected to be stabilized by intermolecular hydrogen bonds.

Donor: -OH group.

Acceptor: The oxygen of the -OH group (forming chains) or the methoxy oxygen of a

neighboring molecule.

Distance: Look for
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distances between 2.65 Å and 2.85 Å.

Workflow Visualization
The following diagram details the technical pipeline from the raw crystal to the final validated

model.

Single Crystal
(0.2 x 0.2 x 0.1 mm)

Mount on Goniometer
(MiTeGen Loop)

X-ray Diffraction
(Bragg's Law)

 100 K N2 Stream Raw Frames
(Reciprocal Space)

 Integration Structure Solution
(Direct Methods/SHELXT)

 Phase Problem Refinement
(Least Squares)

Final Model
(Anisotropic Refinement)

 R1 < 5%

Click to download full resolution via product page

Caption: Technical pipeline for SC-XRD structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1589308#validation-of-the-structure-of-3-
methoxy-5-methylphenyl-methanol-by-x-ray-crystallography]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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